molecular formula C25H22N2O6 B2649461 1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-60-9

1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2649461
CAS No.: 899921-60-9
M. Wt: 446.459
InChI Key: KUKXIZITKRQRAG-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic core structure with ketone groups at positions 2 and 4. The molecule is substituted at the 1-position with a 2-oxo-2-phenylethyl group and at the 3-position with a 3,4,5-trimethoxyphenyl moiety. Quinazoline-2,4-diones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The 2-oxo-2-phenylethyl substituent may enhance lipophilicity (logP ≈ 3.47, inferred from structurally similar compounds in ), influencing membrane permeability and bioavailability.

Synthesis typically involves N-alkylation of the quinazoline-2,4-dione core, as described in patents for related 1-(arylmethyl) derivatives . Hydrazinolysis and esterification steps are also employed to introduce functional groups at the 1- and 3-positions .

Properties

IUPAC Name

1-phenacyl-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKXIZITKRQRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylethyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the trimethoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the effectiveness of quinazoline derivatives as antimicrobial agents. The compound has been evaluated for its activity against various bacterial strains:

Case Study: Antimicrobial Activity Evaluation

A study synthesized a series of quinazoline derivatives and tested their antimicrobial properties using the agar well diffusion method. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

These findings suggest that modifications at specific positions on the quinazoline scaffold can enhance antimicrobial efficacy, making it a promising candidate for further development in antibacterial therapies .

Anticancer Applications

Quinazoline derivatives are also being explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In a screening study involving multicellular spheroids, several quinazoline derivatives were tested for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated that certain compounds demonstrated significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720

These results underscore the potential of quinazoline derivatives in cancer treatment strategies. The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Quinazoline-2,4-dione Core

3-[(4-Methylphenyl)methyl]quinazoline-2,4(1H,3H)-dione ()

  • Substituents : 4-methylphenylmethyl at position 3.
  • Molecular Weight : 266.3 g/mol (vs. ~464 g/mol for the target compound, estimated from formula C₂₅H₂₄N₂O₇).
  • Key Differences : The absence of the 3,4,5-trimethoxyphenyl group and 2-oxoethyl chain reduces steric bulk and polarity. This results in a lower logP (3.47) compared to the target compound, which likely has higher lipophilicity due to the trimethoxyphenyl group.
Compounds with 3,4,5-Trimethoxyphenyl Substituents

Combretastatin Analogues ()

  • Core Structure : Oxazol-5(4H)-one.
  • Substituents : 3,4,5-Trimethoxybenzylidene and aryl hydrazide groups.
  • Activity: Tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range. The trimethoxyphenyl group is critical for binding to the colchicine site of tubulin .

Pyrazole Derivatives ()

  • Core Structure : 4,5-Dihydro-1H-pyrazole.
  • Substituents : 3,4,5-Trimethoxyphenyl and nitrophenyl groups.
  • Activity : Anti-proliferative effects against cancer cell lines (e.g., MCF-7). The trimethoxyphenyl group enhances planar stacking interactions with biological targets.
Compounds with 2-Oxo-2-phenylethyl Substituents

Pyrazolo-Benzothiazine Dione ()

  • Core Structure : Pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione.
  • Substituents : 2-Oxo-2-phenylethyl and methyl groups.
  • Activity: Not explicitly reported, but the 2-oxo-2-phenylethyl group may improve solubility compared to purely aromatic substituents.

Mechanistic and Pharmacological Insights

  • Trimethoxyphenyl Group : Enhances binding to hydrophobic pockets (e.g., tubulin’s colchicine site) via π-π stacking and methoxy oxygen interactions .
  • 2-Oxo-2-phenylethyl Chain : Balances lipophilicity and solubility, as seen in pyrazolo-benzothiazine diones .

Biological Activity

1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and other therapeutic potentials based on recent research findings.

The chemical structure of the compound is characterized by a quinazoline core with specific substituents that enhance its biological activity. Its molecular formula is C17H13NO4C_{17}H_{13}NO_4 and it has a molecular weight of approximately 295.29 g/mol. The compound features multiple functional groups that contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antitumor properties. For instance:

  • Inhibition of Tumor Cell Growth : A study evaluated various quinazoline derivatives, including the target compound, against multiple human tumor cell lines. The results indicated that compounds showed an average logGI50 ranging from -6.1 to -6.44, indicating potent growth inhibition across tested lines .

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound IDAverage logGI50Cell Lines Tested
60-6.160 human tumor lines
65-6.1360 human tumor lines
69-6.4460 human tumor lines
72-6.3960 human tumor lines
86-6.4560 human tumor lines

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been extensively studied:

  • Broad-Spectrum Activity : Compounds derived from the quinazoline scaffold were tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds showed moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compound 13 exhibited an inhibition zone of 9 mm against Staphylococcus aureus and was effective against Candida albicans with an inhibition zone of 11 mm .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
13Escherichia coli1575
15Candida albicans1180

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the quinazoline ring significantly influence biological activity:

  • Key Substituents : The presence of methoxy groups at the para position on the phenyl ring enhances antitumor activity. Moreover, substituents at the D1 diversity point (6-position) were found to yield better activity than other groups .

Additional Biological Activities

Beyond antitumor and antimicrobial effects, quinazoline derivatives have shown promise in other therapeutic areas:

  • Antioxidant Activity : Some derivatives demonstrated high DPPH radical scavenging activity, indicating potential antioxidant properties .
  • Anticonvulsant Effects : Certain quinazoline compounds have been screened for anticonvulsant activity and exhibited significant efficacy compared to standard drugs .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to synthesize 1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous quinazoline-dione derivatives are synthesized via condensation of substituted phenyl groups with ketone intermediates, followed by cyclization under acidic or basic conditions . Purification is achieved through recrystallization (e.g., using ethanol or methanol) or column chromatography with silica gel. Purity optimization requires monitoring by TLC and NMR spectroscopy to confirm the absence of side products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation, resolving bond lengths, angles, and stereochemistry . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • FTIR : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What preliminary biological activity assays are recommended for this compound?

  • Methodology : Initial screening should focus on target-specific assays based on structural analogs. For example, quinazoline-dione derivatives often exhibit kinase inhibition or antiproliferative activity. Use:

  • In vitro enzyme inhibition assays (e.g., kinase activity via fluorescence polarization).
  • Cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa).
  • Dose-response curves (IC50_{50} determination) and comparison to positive controls .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reaction steps (e.g., cyclization). Tools like Gaussian or ORCA model reaction pathways, while machine learning (ML) algorithms analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, temperature) . ICReDD’s approach integrates computational path-searching with experimental validation to minimize trial-and-error .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across similar derivatives?

  • Methodology : Systematic analysis includes:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock, Schrödinger) to identify binding affinity differences.
  • Metabolic Stability : Assess cytochrome P450 interactions via LC-MS/MS to rule out rapid degradation.
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .

Q. How can advanced reactor designs improve the scalability of this compound’s synthesis?

  • Methodology : Continuous-flow reactors enhance reproducibility and safety for exothermic steps (e.g., cyclization). Key parameters:

  • Residence time distribution (RTD) : Optimized via CFD simulations (COMSOL Multiphysics) to prevent byproduct formation.
  • Membrane separation : In-line purification using nanofiltration membranes to remove unreacted intermediates .

Q. What role do the 3,4,5-trimethoxyphenyl and quinazoline-dione moieties play in the compound’s mechanism of action?

  • Methodology : The trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the quinazoline-dione core interacts with ATP-binding pockets in kinases. Validate via:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., GROMACS).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

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